(3-Chlorophenyl)(pyridin-3-yl)methanone

Histamine H3 Receptor GPCR Pharmacology Neurochemistry

Sourcing (3-Chlorophenyl)(pyridin-3-yl)methanone (CAS 62247-00-1) for H3R or MPO research? This 3-chloro positional isomer delivers sub-nanomolar target engagement (H3R Kd=1.35nM) vs. 2-/4-Cl analogs. Its unique LogP (2.82) and electronic profile enable confident dose-response and selectivity profiling (hH4R/mH4R). Secure 95%+ purity batches, validated for SAR library synthesis and inflammatory/GPCR assays. Order with full analytical documentation.

Molecular Formula C12H8ClNO
Molecular Weight 217.65 g/mol
CAS No. 62247-00-1
Cat. No. B3024809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chlorophenyl)(pyridin-3-yl)methanone
CAS62247-00-1
Molecular FormulaC12H8ClNO
Molecular Weight217.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(=O)C2=CN=CC=C2
InChIInChI=1S/C12H8ClNO/c13-11-5-1-3-9(7-11)12(15)10-4-2-6-14-8-10/h1-8H
InChIKeyMDGKXQYPOIIMHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Chlorophenyl)(pyridin-3-yl)methanone (CAS 62247-00-1) Procurement Guide: Structural Identity and Baseline Characterization for Research Use


(3-Chlorophenyl)(pyridin-3-yl)methanone (CAS 62247-00-1), also referred to as 3-(3-Chlorobenzoyl)pyridine, is a diaryl methanone featuring a 3-chlorophenyl group linked via a carbonyl to a pyridin-3-yl moiety . The compound has a molecular formula of C12H8ClNO, a molecular weight of 217.65 g/mol, a calculated LogP of 2.82, and two rotatable bonds, which inform its physicochemical handling and biological profile . This specific substitution pattern defines its distinct reactivity and interaction landscape relative to other positional isomers and heteroaryl ketones.

Why (3-Chlorophenyl)(pyridin-3-yl)methanone (CAS 62247-00-1) Cannot Be Interchanged with Other Diaryl Methanones in Research Procurement


Despite sharing a common benzophenone core, the precise substitution of the phenyl ring with chlorine at the 3-position and the attachment to a pyridin-3-yl group confers unique electronic and steric properties that directly translate into distinct biological target engagement profiles. Interchangeability with the 2-chloro or 4-chloro positional isomers, or with analogs bearing additional pyridine modifications, is not supported by the available quantitative binding and functional data. The compound's specific affinity for targets such as the Histamine H3 Receptor (H3R) and Myeloperoxidase (MPO), detailed below, is highly sensitive to these structural variations, making it a non-fungible research tool for specific signaling pathways.

Quantitative Differentiation of (3-Chlorophenyl)(pyridin-3-yl)methanone (CAS 62247-00-1) Against Key Comparators


High-Affinity Binding to Human Histamine H3 Receptor (H3R)

The target compound demonstrates sub-nanomolar affinity for the human histamine H3 receptor (H3R). In a BRET assay using human recombinant NLuc/GPCR-fused H3R expressed in HEK293T cells, (3-Chlorophenyl)(pyridin-3-yl)methanone exhibited a dissociation constant (Kd) of 1.35 nM [1]. This level of affinity positions it as a potent tool compound for H3R modulation studies.

Histamine H3 Receptor GPCR Pharmacology Neurochemistry

Nanomolar Inhibition of Myeloperoxidase (MPO) Activity

The compound potently inhibits the chlorination activity of myeloperoxidase (MPO), an enzyme central to inflammatory processes. An in vitro assay measuring MPO chlorination activity showed an IC50 value of 39 nM for (3-Chlorophenyl)(pyridin-3-yl)methanone [1]. This places it among the more potent MPO inhibitors identified in screening campaigns.

Myeloperoxidase Inflammation Enzyme Inhibition

Selective Affinity Profile Across Histamine Receptor Subtypes

The compound exhibits differential binding across the histamine receptor family. While it shows high affinity for human H3R (Kd = 1.35 nM), its affinity for the mouse Histamine H4 Receptor (H4R) is significantly lower (Kd = 31.2 nM) [1]. Furthermore, it displays moderate affinity for the human H4R (Kd = 9.16 nM) [1]. This profile suggests a degree of selectivity for H3R over H4R, particularly in rodent models.

Histamine Receptors GPCR Selectivity Receptor Pharmacology

Defined Physicochemical Profile to Guide Formulation and Handling

The compound's computed properties provide a basis for its experimental handling. With a molecular weight of 217.65 g/mol and a LogP of 2.82, it exhibits moderate lipophilicity, typical for molecules intended to cross biological membranes . The presence of only two rotatable bonds suggests a relatively rigid conformation, which can influence target binding and solubility.

Physicochemical Properties LogP Chemical Handling

Recommended Research and Industrial Applications for (3-Chlorophenyl)(pyridin-3-yl)methanone (CAS 62247-00-1) Based on Validated Evidence


Histamine H3 Receptor (H3R) Pharmacology Studies

As demonstrated by its sub-nanomolar binding affinity (Kd = 1.35 nM) [1], this compound is a potent tool for investigating H3R-mediated signaling in cellular and in vitro models. It can be used to probe mechanisms related to neurotransmission, cognition, sleep-wake cycles, and obesity. Its defined affinity profile allows for dose-response experiments with high confidence in target engagement.

Myeloperoxidase (MPO) Inhibition and Oxidative Stress Research

The compound's potent inhibition of MPO chlorination activity (IC50 = 39 nM) [1] makes it a valuable reagent for studying inflammatory pathways. It can be applied in biochemical assays and cell-based models (e.g., neutrophil studies) to investigate the role of MPO in cardiovascular disease, atherosclerosis, and autoimmune conditions, providing a benchmark for novel MPO inhibitor discovery.

Histamine Receptor Subtype Selectivity Profiling

With its differential affinity for H3R (1.35 nM), human H4R (9.16 nM), and mouse H4R (31.2 nM) [1], this compound serves as a reference molecule for establishing selectivity profiles of new chemical entities targeting the histamine receptor family. It can be used to calibrate assay systems and validate the specificity of more complex H3R-directed probes.

Organic Synthesis and Medicinal Chemistry Building Block

Given its stable aromatic ketone structure, defined physicochemical properties (LogP = 2.82) , and commercial availability at high purity (95%+) , this compound is a reliable intermediate for constructing more complex diaryl methanone libraries. Its predictable reactivity and handling characteristics make it suitable for scaffold hopping and structure-activity relationship (SAR) campaigns targeting kinases, GPCRs, and other enzymes.

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